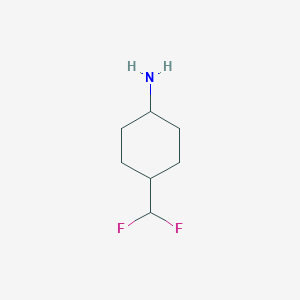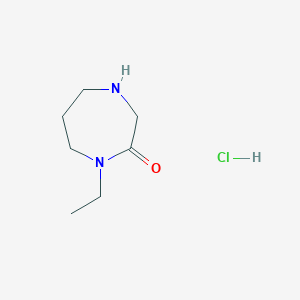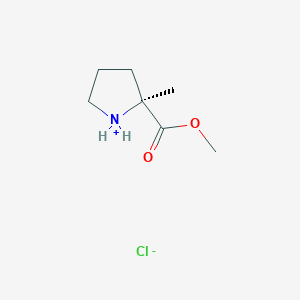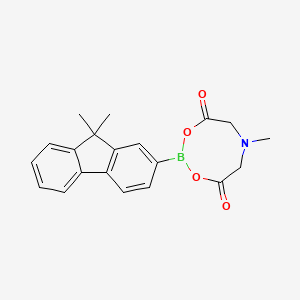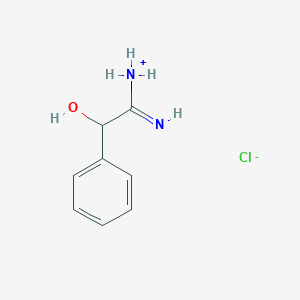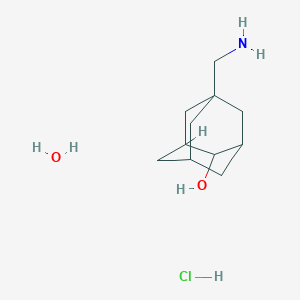![molecular formula C11H15ClN2O4 B7971405 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate](/img/structure/B7971405.png)
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H13O3N2Cl1. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydroxymethylation: The benzimidazole core is then hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Propanoic Acid Substitution: The hydroxymethylated benzimidazole is then reacted with acrylonitrile to introduce the propanoic acid moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate involves its interaction with various molecular targets. The hydroxymethyl group and the benzimidazole ring are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
Comparison
Compared to its similar compounds, 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets and potentially improving its efficacy in various applications.
Propriétés
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH.H2O/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16;;/h1-4,14H,5-7H2,(H,15,16);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGURAWCIVKQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
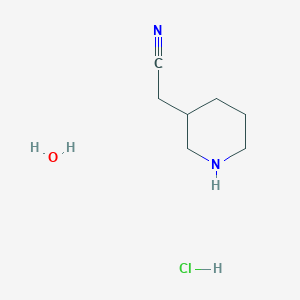
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)
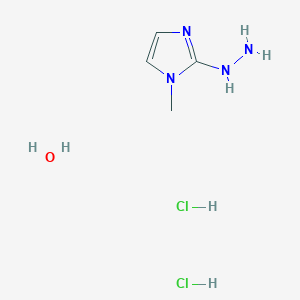
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)
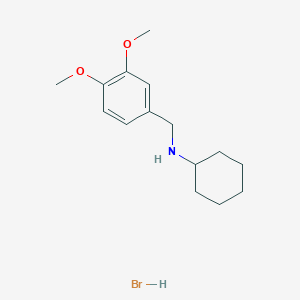
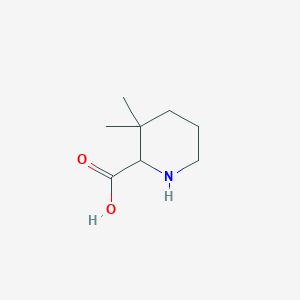
![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)
